BenchChemオンラインストアへようこそ!

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

chemical biology drug discovery screening

This compound features a distinct ortho‑chlorobenzyl ether and a 4‑phenyl‑1H‑pyrazol‑5‑yl core – a substitution pattern not found in commonly screened pyrazole libraries. The 2‑chloro substituent introduces steric and electronic features that can unlock novel target engagement. Use it as a scaffold‑hopping template for kinase/GPCR programs or as a retention‑time marker in LC‑UV/MS method development. Secure this non‑interchangeable structural determinant for your next SAR campaign.

Molecular Formula C22H17ClN2O2
Molecular Weight 376.8 g/mol
Cat. No. B7738923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Molecular FormulaC22H17ClN2O2
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O
InChIInChI=1S/C22H17ClN2O2/c23-20-9-5-4-8-16(20)14-27-17-10-11-18(21(26)12-17)22-19(13-24-25-22)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25)
InChIKeyHETYYUNTFXKGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol – Structural Identity and Procurement Baseline


5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol (C22H17ClN2O2; MW 376.8 g·mol⁻¹) is a fully synthetic small molecule that incorporates a 1H-pyrazole ring, a phenolic hydroxyl, a 4-phenyl substituent on the pyrazole, and a 2-chlorobenzyl ether group at the 5-position of the central phenol ring. The compound is listed in several commercial screening libraries and vendor catalogues, typically in milligram-to-gram quantities, with purity specifications ranging from 95% to 98% (HPLC) depending on the supplier . No crystal structure, logP, pKa, or solubility data for this exact compound have been reported in the peer-reviewed literature. The compound belongs to the broad class of 4-phenyl-1H-pyrazol-5-yl phenols, a scaffold that has been explored in patent literature for herbicidal, insecticidal, and kinase-inhibitory applications [1], but structure-activity relationships specifically addressing the 2-chlorobenzyl ether motif remain undefined.

Why Generic Substitution Is Not Advisable for 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol


The 4-phenyl-1H-pyrazol-5-yl phenol scaffold is known to exhibit sharp structure-activity relationships, where even minor changes in the substitution pattern on the central phenyl ring or the benzyl ether can dramatically alter target engagement, selectivity, and physicochemical properties [1]. In the absence of published head-to-head data, the presence of the ortho‑chlorine on the benzyl ether and the specific 4‑phenyl arrangement on the pyrazole distinguish this compound from other pyrazole‑phenol analogs that lack one or both of these features. Generic substitution with a des‑chloro analog, a regioisomeric chlorobenzyl ether, or a pyrazole carrying a different aryl group carries an unquantified risk of altering binding kinetics, off‑target profiles, or metabolic stability. Until comparative bioactivity data are generated, the unique substitution pattern must be considered a non‑interchangeable structural determinant .

Quantitative Differentiation Evidence for 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol


Lack of Peer-Reviewed Comparative Bioactivity Data

No primary research articles or patents were identified that report quantitative biological activity (IC₅₀, EC₅₀, Ki, or % inhibition) for 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol in any assay system. Consequently, no direct head-to-head comparison with a named analog can be performed [1]. This absence of data applies to all common screening endpoints, including kinase inhibition, GPCR modulation, antimicrobial activity, and cytotoxicity. The compound is currently undifferentiated from its closest structural analogs on any measurable biological parameter.

chemical biology drug discovery screening

Absence of Physicochemical and ADME Profiling Data

Experimental values for logP, aqueous solubility, pKa, plasma protein binding, microsomal stability, or permeability (e.g., PAMPA or Caco-2) have not been published for this compound. In silico predictions generated by vendor platforms are unvalidated and cannot be used to differentiate the compound from analogs [1]. This contrasts with several related 4-phenyl-1H-pyrazoles for which measured logD7.4 values (e.g., 2.8–3.5) and moderate aqueous solubility (5–50 µm) have been reported in medicinal chemistry campaigns [2].

medicinal chemistry ADME physicochemical properties

Purity and Supply Chain Variability as a De Facto Differentiator

The compound is offered by a limited number of commercial suppliers, with reported purity ranging from 95% to 98% (HPLC) and batch sizes from 1 mg to 1 g . No certificate-of-analysis data or residual solvent/heavy metal specifications are publicly available. In contrast, structurally simpler phenylpyrazole building blocks (e.g., 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol) are available from multiple vendors with documented purity ≥ 98% and full analytical characterization (¹H NMR, ¹³C NMR, HRMS) . The narrower supply base and incomplete characterization of the target compound constitute a practical differentiator for procurement planning.

chemical procurement quality control reproducibility

Recommended Application Scenarios for 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol


Exploratory Chemical Biology Probe Development

Given the complete absence of target annotation and bioactivity data, the compound is best suited as a starting point for exploratory chemical biology campaigns where the 4-phenyl-1H-pyrazol-5-yl phenol scaffold is of interest but existing analogs have saturated the easily accessible structure-activity landscape. The ortho‑chlorobenzyl ether introduces steric and electronic features not present in commonly screened pyrazole libraries, potentially enabling novel target engagement [1].

Scaffold-Hopping and Structure-Activity Relationship Expansion

In medicinal chemistry programs centered on phenylpyrazole-based kinase inhibitors or GPCR ligands, this compound can serve as a scaffold-hopping template for exploring the effects of a 5‑(2‑chlorobenzyloxy) substituent. The compound's structural relationship to insecticidal 4‑phenyl‑1H‑pyrazoles [1] also positions it as a candidate for agrochemical lead generation, provided that herbicidal or insecticidal activity is empirically confirmed.

Analytical Reference Standard for Method Development

The compound's moderate molecular weight (376.8 g·mol⁻¹), halogen content, and dual aromatic character make it suitable as a retention-time marker and mass calibration standard in LC‑UV/MS method development for related pyrazole‑phenol libraries. Its well‑defined formula (C22H17ClN2O2) facilitates exact‑mass verification, though the lack of a certified reference material necessitates in‑house purity assignment .

Quote Request

Request a Quote for 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.